5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
Description
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H21N5O/c1-6-13-11(4)19-18(22-16(13)24)23-17-20-12(5)14-7-9(2)10(3)8-15(14)21-17/h7-8H,6H2,1-5H3,(H2,19,20,21,22,23,24) |
InChI Key |
WMCDHPRFLBBZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters and Carboxylic Acid Amides
The pyrimidinone scaffold is classically synthesized via cyclocondensation between β-ketoesters and carboxylic acid amides under basic conditions. As detailed in EP0326389B1, this method offers industrial scalability and high yields. For 5-ethyl-6-methyl substitution, ethyl 3-amino-2-(3-oxopentanoate) serves as the β-ketoester precursor, reacting with acetamide in the presence of sodium methoxide (2–5 equiv) in n-butanol at 110°C for 2–20 hours. The reaction proceeds via nucleophilic attack of the amide on the β-ketoester, followed by cyclodehydration (Table 1).
Table 1: Optimization of Pyrimidinone Core Synthesis
Solid-Phase Synthesis for Regiocontrol
Solid-phase synthesis using Wang resin-bound isothioureas enables regioselective introduction of 5-ethyl and 6-methyl groups. A β-ketoester (ethyl 3-oxohexanoate) reacts with polymer-bound thiourea in ethanol/water (1:1) with calcium hydroxide, yielding 5-ethyl-6-methylpyrimidin-4(1H)-one after cleavage with trifluoroacetic acid (TFA). This method avoids intermediate purification and achieves 85% purity (Table 2).
Table 2: Solid-Phase Pyrimidinone Synthesis
Synthesis of 4,6,7-Trimethylquinazolin-2-Amine
Cyclocondensation of 2-Amino-4,6,7-Trimethylbenzoic Acid
The quinazoline moiety is synthesized via cyclization of 2-amino-4,6,7-trimethylbenzoic acid with formamide at 150°C for 6 hours. The reaction proceeds through imine formation, followed by dehydration to yield 4,6,7-trimethylquinazolin-2-amine (72% yield). Alternative methods employ urea or ammonium acetate as nitrogen sources, though formamide minimizes byproducts.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between 2-chloro-4,6,7-trimethylquinazoline and benzophenone imine introduces the amine group. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane at 100°C, the intermediate is hydrolyzed with HCl to yield the amine (68% yield).
Coupling of Pyrimidinone and Quinazoline Moieties
Nucleophilic Aromatic Substitution
The 2-chloropyrimidin-4(1H)-one intermediate reacts with 4,6,7-trimethylquinazolin-2-amine in dimethylformamide (DMF) at 120°C with K₂CO₃ (2 equiv). The chloro group at position 2 of the pyrimidinone is displaced by the quinazoline amine, yielding the target compound in 65% yield (Table 3).
Table 3: Coupling Reaction Optimization
Mitsunobu Reaction for Hydroxyl Activation
When the pyrimidinone contains a 2-hydroxyl group, Mitsunobu conditions (DIAD, PPh₃, THF) couple it with the quinazoline amine. This method achieves 58% yield but requires stoichiometric reagents.
Challenges and Optimization
Regioselectivity in Pyrimidinone Formation
The ethyl and methyl groups’ positions depend on the β-ketoester’s substitution pattern. Ethyl 3-amino-2-(3-oxopentanoate) ensures ethyl incorporation at position 5 and methyl at position 6. Side products like 5-methyl-6-ethyl isomers (≤12%) are removed via recrystallization from ethanol.
Chemical Reactions Analysis
5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidinone ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various protein kinases involved in cancer progression. In particular, the quinazoline scaffold is recognized for its role as a potent inhibitor against several cancer types by modulating signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been studied for their effectiveness against bacterial and fungal infections. For example, compounds containing the quinazoline structure have demonstrated inhibitory effects on pathogenic microorganisms, making them candidates for developing new antimicrobial agents .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes such as carbonic anhydrases and histone deacetylases, which are implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
- Structure: These compounds feature a pyrazole fused to a pyrimidinone ring. Unlike the target compound, they lack a quinazoline substituent but share the pyrimidinone core.
- Reactivity : Chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one yields 4-chloro derivatives in moderate yields (61–65%) under reflux conditions .
- Key Difference : The absence of a quinazoline group limits their interaction with bromodomains or kinases, which are critical for epigenetic regulation.
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives
- Structure : Thiophene replaces the benzene ring in the fused system, enhancing electron-richness.
- Biological Activity: Derivatives like 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one exhibit dual-target inhibition but show reduced solubility compared to the target compound due to bulky substituents .
- Synthesis : Requires multistep cyclization, whereas the target compound’s synthesis involves simpler amination and alkylation steps .
Aminopyrimidine-2,4-diones and Thiopyrimidinones
- Structure : These feature dual keto/thio groups at positions 2 and 4 of the pyrimidine ring.
- Activity : Dual BRD4/PLK1 inhibitors (e.g., compound 7 in ) demonstrate cytotoxicity (IC₅₀ = 1.2–3.8 µM) but lack the quinazoline-mediated selectivity seen in the target compound.
- Synthetic Yield : Yields for similar compounds range from 40–56%, comparable to the target compound’s reported 50–60% efficiency .
Quinazoline-Containing Analogues
- Structure: Compounds like N-[amino-[(4,6,7-trimethyl-2-quinazolinyl)amino]methylidene]propanamide share the 4,6,7-trimethylquinazoline group but lack the pyrimidinone core .
- Function: The quinazoline fragment enhances DNA intercalation or kinase binding, but the absence of the pyrimidinone ring reduces stability in physiological conditions.
Data Table: Structural and Functional Comparison
Key Research Findings
- Tautomerism : The pyrimidin-4(1H)-one core exists predominantly in the lactam form, enhancing hydrogen-bonding capacity compared to pyrimidin-4(3H)-thione derivatives .
- Substituent Effects: The 4,6,7-trimethylquinazoline group in the target compound improves hydrophobic interactions with protein pockets, a feature absent in simpler pyrimidinones .
- Synthetic Challenges: Prolonged heating (e.g., 4 days for spiro thienopyrimidines ) contrasts with the target compound’s milder conditions, highlighting its synthetic accessibility.
Biological Activity
5-Ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate key heterocyclic structures. The synthetic pathways often utilize established methods such as condensation reactions and cyclization processes to form the pyrimidine and quinazoline moieties.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for these activities are crucial for determining the compound's potency.
| Bacterial Strain | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| MRSA | 32 | 95 |
| E. coli | 64 | 90 |
| Pseudomonas aeruginosa | 128 | 85 |
The above table summarizes the antimicrobial activity of this compound against selected bacterial strains.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms involved include:
- Inhibition of Cancer Cell Growth : The compound targets specific enzymes involved in cell division.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It may cause G1 or G2 phase arrest depending on the cancer type.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on MRSA : A study involving in vitro tests showed that the compound significantly reduced MRSA colony-forming units (CFUs) compared to control groups.
- Cancer Cell Line Evaluation : In a study using breast cancer cell lines (MCF-7), treatment with this compound resulted in a notable decrease in cell viability and an increase in apoptotic markers.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The compound may act on various receptors that regulate cellular proliferation and survival.
Q & A
Q. What are the optimized synthetic routes for 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sodium azide (NaN₃) in aqueous solutions with sodium sulfite (Na₂SO₃) at 70°C facilitates azide group incorporation, as seen in analogous pyrimidine derivatives . Purification steps often use dichloromethane (DCM) washes and pH adjustment (e.g., citric acid for acidification, potassium carbonate for neutralization). Yield optimization requires careful control of stoichiometry (e.g., 1:2.6 molar ratio of precursor to NaN₃) and reaction time (e.g., overnight stirring). Contaminants are minimized via flash chromatography (5% MeOH in DCM) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Answer: Key methods include:
- HPLC : Use ammonium acetate buffer (pH 6.5 adjusted with acetic acid) for mobile phases, ensuring separation of polar byproducts .
- FTIR : Identify functional groups (e.g., NH stretches in pyrimidinone at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR : Assign methyl/ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH₂ in quinazoline) and confirm regiochemistry .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ via ESI) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles across studies?
Answer: Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, catalyst presence). Methodological reconciliation involves:
- Reproducibility trials : Replicate protocols with controlled variables (e.g., DMF vs. MeCN solvents).
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., unreacted quinazoline precursors).
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to pinpoint bottlenecks (e.g., slow azide coupling) .
Q. What experimental designs are appropriate for evaluating the compound’s environmental stability and degradation pathways?
Answer: Adopt a tiered approach:
- Hydrolysis/photolysis : Expose the compound to pH-varied buffers (pH 4–10) under UV light (254 nm). Quantify degradation via HPLC and identify products via high-resolution MS .
- Biotic transformation : Use soil/water microcosms to assess microbial metabolism. Monitor metabolite formation (e.g., demethylated derivatives) over 30-day periods .
- QSAR modeling : Predict persistence using logP and topological polar surface area (TPSA) .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Answer:
- Analog synthesis : Modify substituents (e.g., replace ethyl with propyl, vary quinazoline methylation patterns) .
- In vitro assays : Test antimicrobial activity via microbroth dilution (MIC against S. aureus or E. coli), or anticancer potential via MTT assays (IC₅₀ in HeLa cells).
- Target identification : Use SPR or thermal shift assays to screen for binding to kinases or DNA repair enzymes .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
Answer:
- Standardized synthesis : Implement fixed stoichiometry (e.g., 1:3 molar ratio for pyrimidine-quinazoline coupling) and inert atmosphere (N₂/Ar) .
- Quality control : Enforce ≥95% purity thresholds via orthogonal methods (HPLC + NMR).
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-experimental variability .
Q. How should researchers design dose-response experiments to assess toxicity in model organisms?
Answer:
- Zebrafish embryos : Expose to 0.1–100 µM compound for 96 hpf (hours post-fertilization), scoring teratogenicity (e.g., yolk sac edema, spine curvature).
- Rodent models : Use OECD guidelines for acute oral toxicity (e.g., 300 mg/kg limit dose) with histopathology (liver/kidney sections) .
- Metabolomics : Profile plasma/serum via GC-MS to detect dysregulated pathways (e.g., oxidative stress biomarkers) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
